Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2)
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Overview
Description
The compound Galactose-alpha-1,3-Galactose-N-acetylglucosamine-beta-O-Phenyl-4-nitro (Gal(a1-3)GlcNAc(b)-O-Ph(4-NO2)) is a synthetic glycoside It consists of a galactose molecule linked to an N-acetylglucosamine molecule, which is further connected to a phenyl group substituted with a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Galactose-alpha-1,3-Galactose-N-acetylglucosamine-beta-O-Phenyl-4-nitro involves multiple steps:
Glycosylation Reaction: The initial step involves the glycosylation of N-acetylglucosamine with galactose using a glycosyl donor and an acceptor under the influence of a glycosyltransferase enzyme. This reaction typically occurs in the presence of a suitable solvent and at a controlled temperature.
Phenylation: The next step involves the attachment of a phenyl group to the glycoside. This is achieved through a substitution reaction where the hydroxyl group of the glycoside is replaced by a phenyl group.
Nitration: The final step involves the nitration of the phenyl group to introduce a nitro substituent. This is typically done using a nitrating agent such as nitric acid in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium catalyst under mild pressure.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Formation of aniline derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model glycoside for studying glycosylation reactions and the behavior of glycosides under various chemical conditions.
Biology
In biological research, it is used to study carbohydrate-protein interactions, particularly in the context of cell signaling and recognition processes.
Medicine
Industry
In the industrial sector, it is used in the synthesis of complex carbohydrates and as an intermediate in the production of various glycoside-based products.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various cellular processes, including cell adhesion, signaling, and immune responses. The molecular targets include specific receptors on the cell surface that recognize and bind to the glycoside moiety of the compound.
Comparison with Similar Compounds
Similar Compounds
Galactose-alpha-1,3-Galactose-beta-O-Phenyl: Similar structure but lacks the nitro group.
N-acetylglucosamine-beta-O-Phenyl-4-nitro: Similar structure but lacks the galactose moiety.
Uniqueness
The presence of both the galactose and N-acetylglucosamine moieties, along with the nitro-substituted phenyl group, makes Galactose-alpha-1,3-Galactose-N-acetylglucosamine-beta-O-Phenyl-4-nitro unique. This unique structure allows it to participate in a wider range of chemical reactions and interactions compared to its similar counterparts.
Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMOOBMAIAWVBW-HGLCAQIPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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